N~2~-[6-(1,3-benzothiazol-2-ylamino)-6-oxohexyl]-1H-indole-2-carboxamide
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Overview
Description
N~2~-[6-(1,3-benzothiazol-2-ylamino)-6-oxohexyl]-1H-indole-2-carboxamide is a complex organic compound that features both benzothiazole and indole moieties. These structural elements are known for their significant biological activities and are often found in pharmacologically active compounds. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[6-(1,3-benzothiazol-2-ylamino)-6-oxohexyl]-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and indole intermediates. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring . The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final step typically involves the coupling of the benzothiazole and indole intermediates under conditions that promote the formation of the desired amide bond .
Chemical Reactions Analysis
Types of Reactions
N~2~-[6-(1,3-benzothiazol-2-ylamino)-6-oxohexyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated benzothiazole derivatives, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted benzothiazole derivatives
Scientific Research Applications
N~2~-[6-(1,3-benzothiazol-2-ylamino)-6-oxohexyl]-1H-indole-2-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N2-[6-(1,3-benzothiazol-2-ylamino)-6-oxohexyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to inhibit enzymes by binding to their active sites, while the indole moiety can interact with various receptors and proteins . These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Shares the benzothiazole moiety and exhibits similar biological activities.
2-(1,3-benzothiazol-2-ylamino)naphthalene-1,4-dione: Contains a benzothiazole ring and is studied for its antibacterial properties.
Uniqueness
N~2~-[6-(1,3-benzothiazol-2-ylamino)-6-oxohexyl]-1H-indole-2-carboxamide is unique due to its combination of benzothiazole and indole moieties, which allows it to interact with a broader range of biological targets compared to compounds with only one of these moieties. This dual functionality enhances its potential as a therapeutic agent and a tool for scientific research .
Properties
Molecular Formula |
C22H22N4O2S |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-[6-(1,3-benzothiazol-2-ylamino)-6-oxohexyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C22H22N4O2S/c27-20(26-22-25-17-10-5-6-11-19(17)29-22)12-2-1-7-13-23-21(28)18-14-15-8-3-4-9-16(15)24-18/h3-6,8-11,14,24H,1-2,7,12-13H2,(H,23,28)(H,25,26,27) |
InChI Key |
NGRUGBSTGMHCQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCCCC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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